An In-depth Technical Guide to 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde: Properties, Synthesis, and Applications
An In-depth Technical Guide to 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde, a novel heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Although specific experimental data for this exact molecule is not extensively available in public literature, this guide synthesizes information from analogous structures and established chemical principles to predict its physical and chemical properties, propose viable synthetic routes, and discuss its potential therapeutic applications. The guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the strategic incorporation of the chroman scaffold and cyclopropyl moiety in the design of new bioactive agents.
Introduction: The Strategic Combination of Privileged Scaffolds
The architecture of a drug molecule is a critical determinant of its pharmacological profile. The strategic combination of well-established pharmacophores and "privileged scaffolds" can lead to the development of novel therapeutic agents with enhanced potency, selectivity, and metabolic stability. 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde represents such a strategic combination, incorporating three key structural motifs: the chroman core, a cyclopropyl group, and an aromatic aldehyde.
The chroman scaffold (3,4-dihydro-2H-1-benzopyran) is a prominent heterocyclic framework found in a multitude of natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating specific interactions with biological targets.[1]
The cyclopropyl group is a small, strained carbocycle that has gained significant traction in medicinal chemistry.[5][6][7] Its unique electronic and conformational properties can confer several advantages to a drug candidate, such as increased metabolic stability by shielding adjacent C-H bonds from oxidative metabolism, enhanced potency through conformational rigidity, and modulation of physicochemical properties like lipophilicity and pKa.[8][9]
The aromatic aldehyde functional group serves as a versatile synthetic handle for further molecular elaboration and can also participate in key interactions with biological targets. While generally less reactive than their aliphatic counterparts due to resonance stabilization, aromatic aldehydes can undergo a variety of chemical transformations, making them valuable intermediates in drug discovery programs.[10][11]
This guide will delve into the predicted properties, potential synthetic pathways, and prospective applications of 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde, providing a foundational resource for its exploration as a novel molecular entity.
Predicted Physicochemical Properties
Due to the absence of direct experimental data, the physicochemical properties of 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde are predicted based on the analysis of its constituent functional groups and related molecules.
| Property | Predicted Value/Characteristic | Rationale and Comparative Analysis |
| Molecular Formula | C₁₅H₁₈O₂ | Derived from the chemical structure. |
| Molecular Weight | 230.30 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a pale yellow to white solid or a viscous oil at room temperature. | Aromatic aldehydes are often crystalline solids or high-boiling liquids. The overall molecular weight and rigidity of the chroman scaffold would favor a solid or high-viscosity liquid state. |
| Melting Point | Predicted to be in the range of 50-100 °C. | This is an estimation based on similarly substituted aromatic aldehydes and chroman derivatives. The actual melting point will be influenced by the crystal lattice energy. |
| Boiling Point | Predicted to be > 300 °C at atmospheric pressure. | Aromatic aldehydes and chroman derivatives typically have high boiling points due to their polarity and molecular weight. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate, acetone, DMSO). Sparingly soluble in non-polar solvents (e.g., hexane) and very slightly soluble in water. | The presence of the polar aldehyde group and the ether oxygen in the chroman ring will confer some polarity, while the hydrocarbon backbone suggests solubility in organic solvents. |
| pKa | The aldehyde proton is not acidic. The molecule is a neutral compound. | |
| LogP | Predicted to be in the range of 3.5 - 4.5. | This is an estimate based on the lipophilic nature of the dimethylchroman and cyclopropyl groups, balanced by the polarity of the aldehyde. |
Proposed Synthetic Pathways
The synthesis of 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde can be approached through several strategic routes, primarily focusing on the construction of the substituted chroman ring followed by the introduction of the aldehyde functionality, or vice-versa.
Retrosynthetic Analysis
A plausible retrosynthetic analysis is depicted below, highlighting key bond disconnections and potential starting materials.
Caption: Retrosynthetic analysis of 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde.
Experimental Protocol: A Proposed Synthetic Route
The following is a detailed, step-by-step methodology for a plausible synthesis of the target molecule.
Step 1: O-Prenylation of 4-Cyclopropylphenol
-
To a solution of 4-cyclopropylphenol (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 eq).
-
To this suspension, add prenyl bromide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain 1-(allyloxy)-4-cyclopropylbenzene.
Step 2: Claisen Rearrangement
-
Heat the 1-(allyloxy)-4-cyclopropylbenzene neat or in a high-boiling solvent like N,N-diethylaniline to approximately 180-200 °C.
-
Monitor the reaction for the formation of the rearranged product, 2-allyl-4-cyclopropylphenol, by TLC or GC-MS.
-
After completion, cool the reaction mixture and purify the product by vacuum distillation or flash column chromatography.
Step 3: Chroman Ring Formation
-
Dissolve the 2-allyl-4-cyclopropylphenol (1.0 eq) in an acidic medium, such as formic acid or toluene with a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux. The acid will catalyze the intramolecular hydroalkoxylation of the alkene by the phenolic hydroxyl group.
-
Monitor the formation of 6-cyclopropyl-2,2-dimethylchroman by TLC or GC-MS.
-
Upon completion, neutralize the reaction mixture, extract the product with an organic solvent, and purify by column chromatography.
Step 4: Formylation of the Chroman Ring
-
To a solution of 6-cyclopropyl-2,2-dimethylchroman (1.0 eq) in a suitable solvent like dichloromethane or 1,2-dichloroethane, add a formylating agent such as dichloromethyl methyl ether in the presence of a Lewis acid like TiCl₄ or SnCl₄ (Rieche formylation). Alternatively, the Vilsmeier-Haack reaction (POCl₃/DMF) or the Duff reaction (hexamethylenetetramine in acidic medium) can be employed.
-
The reaction is typically carried out at low temperatures (0 °C to room temperature).
-
Monitor the reaction by TLC. The regioselectivity of the formylation is directed by the activating ether oxygen of the chroman ring, favoring substitution at the C8 position.
-
Upon completion, quench the reaction with water or ice, and extract the product.
-
Purify the crude product by flash column chromatography to yield 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde.
Caption: Proposed synthetic workflow for 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde.
Chemical Reactivity and Stability
The chemical reactivity of 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde is primarily dictated by the aldehyde functional group.
-
Nucleophilic Addition: The aldehyde will readily undergo nucleophilic addition reactions at the carbonyl carbon. This includes reactions with Grignard reagents, organolithium compounds, and stabilized ylides (e.g., Wittig reaction).
-
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid using standard oxidizing agents such as potassium permanganate, chromic acid, or milder reagents like silver oxide (Tollens' reagent).
-
Reduction: The aldehyde can be reduced to the corresponding primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
-
Reductive Amination: In the presence of an amine and a reducing agent (e.g., sodium cyanoborohydride), the aldehyde can be converted to a secondary or tertiary amine.
-
Stability and Storage: Aromatic aldehydes can be susceptible to oxidation upon prolonged exposure to air.[12][13] It is recommended to store the compound under an inert atmosphere (nitrogen or argon) in a cool, dark place.[14][15] The presence of antioxidants may also improve stability.[13]
Predicted Spectroscopic Data
The structural elucidation of 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde would rely heavily on spectroscopic techniques, particularly NMR and mass spectrometry.
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum would exhibit characteristic signals for each of the distinct proton environments in the molecule.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aldehyde (-CHO) | 9.8 - 10.5 | singlet | 1H |
| Aromatic (C7-H) | 7.5 - 7.8 | doublet (J ≈ 2 Hz) | 1H |
| Aromatic (C5-H) | 7.2 - 7.5 | doublet (J ≈ 2 Hz) | 1H |
| Chroman (-OCH₂-) | ~ 4.2 | triplet | 2H |
| Chroman (-CH₂-) | ~ 1.8 | triplet | 2H |
| Chroman (gem-dimethyl) | ~ 1.3 | singlet | 6H |
| Cyclopropyl (-CH-) | 0.8 - 1.2 | multiplet | 1H |
| Cyclopropyl (-CH₂-) | 0.5 - 0.9 | multiplet | 4H |
Note: The exact chemical shifts and coupling constants would be influenced by the solvent and the specific conformation of the molecule. The aromatic protons are expected to show meta-coupling.[16][17]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would provide complementary information, with distinct signals for each carbon atom.
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | 190 - 195 |
| Aromatic (C8) | ~ 120 |
| Aromatic (C6) | ~ 140 |
| Aromatic (C5, C7) | 125 - 135 |
| Aromatic (C4a, C8a) | 150 - 160 |
| Chroman (-O-C(CH₃)₂) | ~ 75 |
| Chroman (-O-CH₂-) | ~ 65 |
| Chroman (-CH₂-) | ~ 22 |
| Chroman (gem-dimethyl) | ~ 27 |
| Cyclopropyl (-CH-) | 10 - 15 |
| Cyclopropyl (-CH₂-) | 5 - 10 |
Mass Spectrometry
Under electron ionization (EI) mass spectrometry, the molecule would be expected to show a prominent molecular ion peak (M⁺) at m/z 230. The fragmentation pattern would likely involve the loss of the aldehyde group (CHO, 29 Da) and cleavage of the chroman ring.[18][19][20] High-resolution mass spectrometry (HRMS) would be essential for confirming the elemental composition.
Potential Applications in Drug Discovery
The unique structural features of 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde make it an attractive scaffold for the development of new therapeutic agents.
-
Anticancer Activity: The chroman and chromone scaffolds are present in numerous compounds with demonstrated anticancer properties.[1][4] The aldehyde functionality could be derivatized to introduce pharmacophores known to interact with cancer-related targets.
-
Neuroprotective Agents: Chroman derivatives, including the natural antioxidant Vitamin E, are known for their neuroprotective effects.[1] The incorporation of a cyclopropyl group could enhance blood-brain barrier permeability and metabolic stability, making this scaffold interesting for the development of drugs for neurodegenerative diseases.[6][9]
-
Antimicrobial Agents: Chroman-based compounds have shown promising antimicrobial and antifungal activities.[1][21] The aldehyde can be converted into various heterocycles or functional groups that may enhance these properties.
The aldehyde group serves as a key point for diversification, allowing for the generation of a library of derivatives through reactions such as reductive amination, Wittig olefination, and condensation reactions to form various heterocyclic systems. This would enable a thorough investigation of the structure-activity relationships (SAR) of this novel scaffold.
Conclusion
6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde is a promising, yet underexplored, molecular entity with significant potential in the field of medicinal chemistry. This technical guide has provided a comprehensive, albeit predictive, overview of its physicochemical properties, plausible synthetic strategies, and potential applications. By leveraging the established pharmacological relevance of the chroman scaffold and the beneficial properties of the cyclopropyl group, this molecule represents a valuable starting point for the design and development of new therapeutic agents. Further experimental validation of the predictions and proposals outlined in this guide is warranted and encouraged.
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